![molecular formula C13H7ClF3N3S B2420317 2-[(4-Chlorobenzyl)sulfanyl]-4-(trifluoromethyl)-5-pyrimidinecarbonitrile CAS No. 339096-97-8](/img/structure/B2420317.png)
2-[(4-Chlorobenzyl)sulfanyl]-4-(trifluoromethyl)-5-pyrimidinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chlorobenzyl)sulfanyl]-4-(trifluoromethyl)-5-pyrimidinecarbonitrile (CBT-TFM-PCN) is a small molecule that has been studied for its potential applications in the fields of organic synthesis and biomedical research. CBT-TFM-PCN is a promising compound due to its unique structural features, which allow it to interact with a variety of molecules and proteins. In addition, CBT-TFM-PCN has recently been used in the development of new therapeutic agents for the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Molecular Analysis
The compound has been the subject of spectroscopic investigation using techniques like FT-IR and FT-Raman. Studies have focused on its vibrational spectral analysis and molecular structure, using computational methods like density functional theory for equilibrium geometry and wave number computations. Such analysis is crucial for understanding the compound's stability, molecular interactions, and potential nonlinear optical behavior, as well as electrophilic and nucleophilic properties (Alzoman et al., 2015).
Potential Chemotherapeutic Applications
There is research indicating that derivatives of this compound might exhibit inhibitory activity against GPb, suggesting potential applications as anti-diabetic compounds. Molecular docking studies support these findings, which are important for exploring new avenues in chemotherapeutic treatments (Fatmah A. M. Al-Omary et al., 2015).
Cytotoxic Activity Studies
Studies on similar derivatives have been conducted to assess cytotoxic activity against various cell lines, including Human umbilical vein endothelial cells (HUVEC) and different cancer cell lines. Such studies are crucial for understanding the potential of these compounds in cancer treatment and their effects on normal and cancerous cells (Stolarczyk et al., 2018).
Structural Insights as Inhibitors
Research includes the structural characterization of related dihydropyrimidine derivatives as potential inhibitors of enzymes like dihydrofolate reductase. X-ray diffraction analysis and molecular docking simulations are used to assess their inhibitory potential, which is significant for drug development and understanding molecular interactions with target enzymes (Al-Wahaibi et al., 2021).
Molecular Docking and Nonlinear Optical Properties
Further research includes molecular docking studies to identify binding sites and interactions with substrates, which are important for drug design. Nonlinear optical properties of these compounds have also been reported, providing insights into their potential applications in various fields (Haress et al., 2015).
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-(trifluoromethyl)pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3N3S/c14-10-3-1-8(2-4-10)7-21-12-19-6-9(5-18)11(20-12)13(15,16)17/h1-4,6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZHPTOIFDAPLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=C(C(=N2)C(F)(F)F)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorobenzyl)sulfanyl]-4-(trifluoromethyl)-5-pyrimidinecarbonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.